3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
This compound and its derivatives have been explored for their synthetic versatility and chemical reactivity. For example, the synthesis of biologically important triazolopyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates the utility of related structures in constructing complex heterocyclic systems that are prevalent in pharmaceuticals (Zheng et al., 2014). Another study on the synthesis of 1,2,3-triazole derivatives as antimicrobial agents showcases the potential of triazole compounds in medicinal chemistry (Jadhav et al., 2017).
Biological Evaluation
Derivatives of the compound have been evaluated for their biological activities. For instance, pyrazolopyrimidine derivatives have been investigated as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in developing therapeutic agents (Rahmouni et al., 2016). Similarly, 1,2,3-triazole-based sphingosine kinase inhibitors were synthesized and evaluated as antiproliferative agents, demonstrating the compound's applicability in cancer research (Corvino et al., 2017).
Materials Science Applications
The compound and its derivatives find applications in materials science as well. A study on the molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) incorporated triazole and pyridine units, indicating the compound's utility in enhancing electronic devices' performance (Liu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)10-1-3-11(4-2-10)19-13(23)21-7-5-12(9-21)22-8-6-18-20-22/h1-4,6,8,12H,5,7,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXBCJNEOIFXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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